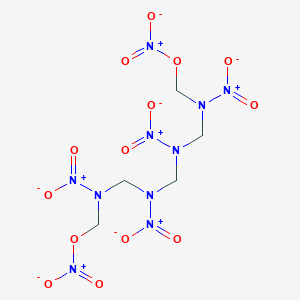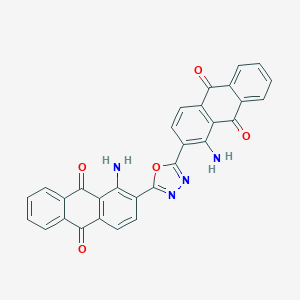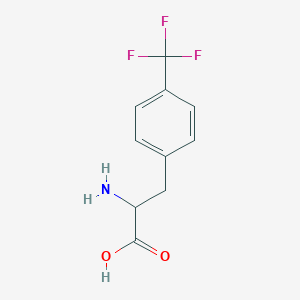
4-(Trifluoromethyl)-dl-phenylalanine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)-dl-phenylalanine involves complex chemical processes that include condensation reactions, hydrolysis, and specific modifications to introduce the trifluoromethyl group. Notable methods include the enzymatic resolution of racemic materials or direct synthesis from corresponding iodides or triflates, followed by coupling reactions for the introduction of substituents (Firooznia et al., 1999).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)-dl-phenylalanine is characterized by its unique coordination geometries, as observed in studies involving tris(N-[(imidazol-4-yl)methylidene]-dl-phenylalaninato)europium(III), which displayed facial and meridional geometries. These structural characteristics are crucial for understanding the compound's reactivity and interaction with other molecules (Yamauchi et al., 2013).
Chemical Reactions and Properties
4-(Trifluoromethyl)-dl-phenylalanine undergoes various chemical reactions, including cross-coupling reactions that allow for the synthesis of enantiomerically enriched 4-substituted phenylalanine derivatives. These reactions are pivotal for the compound's utility in peptide synthesis and other biochemical applications (Firooznia et al., 1999).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)-dl-phenylalanine, such as solubility and stability, are influenced by temperature and pH. Studies on DL-phenylalanine have shown that its solubility and stability in aqueous solutions vary significantly with these conditions, which is relevant for its application in various fields (김인호 et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)-dl-phenylalanine, including its reactivity and interaction with other chemical entities, are crucial for its application in synthesis and medicinal chemistry. For instance, its incorporation into peptides for oxidation catalysis underscores its versatility and potential for innovation in chemical synthesis (Featherston & Miller, 2016).
Aplicaciones Científicas De Investigación
-
Trifluoromethylpyridine in Agrochemicals and Pharmaceuticals
- Field : Agrochemical and Pharmaceutical Engineering
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
4-(Trifluoromethyl)phenylhydrazine in Organic Synthesis
- Field : Organic Chemistry
- Application : 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the applications were not specified in the source .
-
4-(Trifluoromethyl)benzyl Alcohol in Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 4-(Trifluoromethyl)benzyl alcohol is used as a pharmaceutical intermediate .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the applications were not specified in the source .
-
Sorafenib in Cancer Therapy
- Field : Oncology
- Application : Sorafenib, which contains a trifluoromethyl group, has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the applications were not specified in the source .
-
Flonicamid in Pest Control
- Field : Agrochemical Engineering
- Application : Flonicamid, which contains the 4-trifluoromethyl-pyridine structure, is used in the control of pests .
- Methods : Flonicamid is obtained by condensation in the presence of ammonia .
- Results : Flonicamid is effective in preventing crop losses caused by parasites and protecting human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
-
4-(Trifluoromethyl)thiophenol in Organic Synthesis
- Field : Organic Chemistry
- Application : 4-(Trifluoromethyl)thiophenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of the applications were not specified in the source .
-
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Engineering
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Methods : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Trifluoromethylpyridine in Pesticides
- Field : Agrochemical Engineering
- Application : Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Methods : Flonicamid contains the 4-trifluoromethyl-pyridine structure, which is obtained by condensation in the presence of ammonia .
- Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
Safety And Hazards
Safety data sheets provide information on the potential hazards of a chemical. They include details on flammability, skin and eye irritation, and specific target organ toxicity . It’s important to handle “4-(Trifluoromethyl)-dl-phenylalanine” with care, using appropriate personal protective equipment and following safe handling procedures .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930943 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-dl-phenylalanine | |
CAS RN |
14091-16-8 | |
| Record name | 4-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



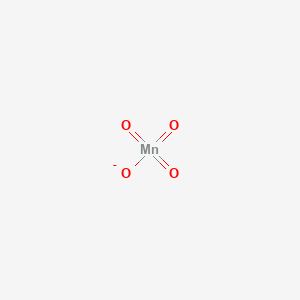
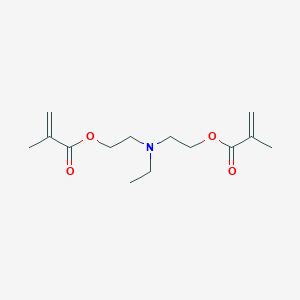
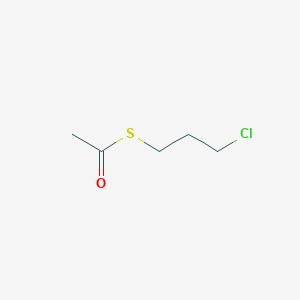
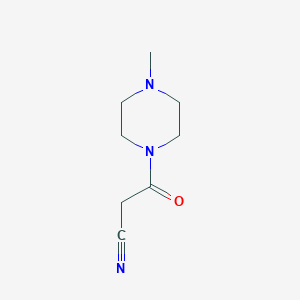
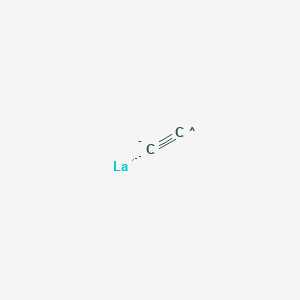
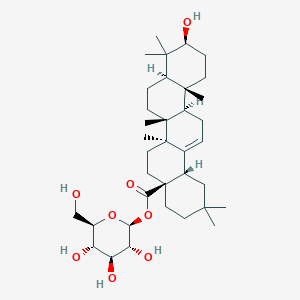
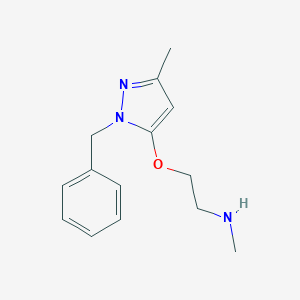
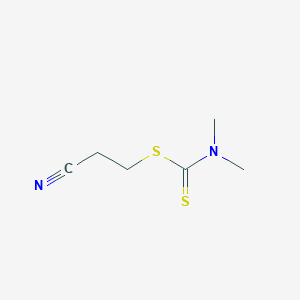
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

